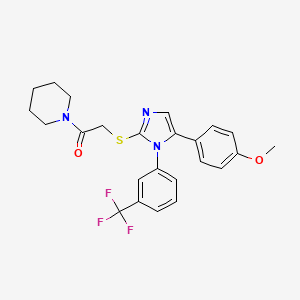

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic small molecule featuring:

- A 1H-imidazole core substituted at positions 1 and 5 with 3-(trifluoromethyl)phenyl and 4-methoxyphenyl groups.

- A thioether linkage connecting the imidazole to a 1-(piperidin-1-yl)ethanone moiety.

This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which may modulate electronic properties and target binding. The piperidine ring enhances solubility and bioavailability, while the thioether linkage contributes to metabolic stability .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N3O2S/c1-32-20-10-8-17(9-11-20)21-15-28-23(33-16-22(31)29-12-3-2-4-13-29)30(21)19-7-5-6-18(14-19)24(25,26)27/h5-11,14-15H,2-4,12-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMWTTBOMAPXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry:

As a building block for complex molecules in organic synthesis.

In studying substitution and reactivity patterns of imidazole derivatives.

Biology and Medicine:

Investigated for its potential as an enzyme inhibitor, particularly in enzymes that interact with imidazole and thioether functionalities.

Explored for antimicrobial or anticancer activities due to its unique structural features.

Industry:

Potential use in the development of new materials with specific electronic or optical properties.

As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

Possible inhibition of cytochrome P450 enzymes.

Interaction with ion channels or transporters, altering cellular ion homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(i) Tetrazole Derivatives

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Replaces the imidazole with a tetrazole ring, which is more polar but less metabolically stable. Piperidine substitution is retained, but the absence of a sulfur atom reduces lipophilicity. Activity: Tetrazole derivatives often exhibit lower membrane permeability compared to imidazoles due to higher polarity .

(ii) Oxadiazole Derivatives

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one ():

- Features an oxadiazole-thioether linkage instead of direct imidazole substitution.

- The oxadiazole ring enhances π-stacking interactions but may reduce metabolic stability compared to thioethers.

- Synthesis : Requires phenacyl bromide and carbohydrazides, which are less atom-efficient than imidazole-forming reactions .

Substituent Variations

(i) Trifluoromethyl Positioning

- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine ():

(ii) Methoxy vs. Fluoro Substitutents

- 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole (): Replaces the 4-methoxyphenyl with a 4-fluorophenyl group. Fluorine increases electronegativity but reduces steric bulk compared to methoxy.

Functional Group Comparisons

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound consists of several functional groups that contribute to its biological activity. The presence of the imidazole ring, thioether linkage, and piperidine moiety suggests potential interactions with biological targets.

Molecular Formula

- Molecular Weight : 392.5 g/mol

- CAS Number : [To be determined]

Structural Features

- Imidazole Ring : Known for its role in various biological processes.

- Thioether Group : May enhance lipophilicity and membrane permeability.

- Piperidine Ring : Often associated with neuroactive properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazole have shown promising results against various cancer cell lines.

Case Studies

- In Vitro Studies : Compounds structurally related to the target compound were screened against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). One study reported an IC50 value of 1.18 µM for a similar compound, indicating potent cytotoxicity compared to standard chemotherapeutics like staurosporine (IC50 = 4.18 µM) .

- Mechanistic Insights : Molecular docking studies have suggested that these compounds may inhibit critical signaling pathways involved in cancer cell proliferation, such as EGFR and Src kinases .

Antimicrobial Activity

The compound's potential as an antibacterial agent has also been explored. Research has indicated that similar structures can inhibit bacterial enzymes crucial for survival.

Relevant Findings

- Enoyl-[acyl-carrier-protein] reductase Inhibition : Compounds tested against this target showed promising binding affinities, suggesting potential as novel antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of the compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with moderate toxicity profiles in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.